3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-methoxyphenyl substituent at position 3 and a methyl group at position 2 (Figure 1). However, it is listed as a discontinued product in commercial catalogs, likely due to challenges in synthesis, stability, or clinical progression .
Key structural features include:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system contributing to planar geometry and π-π stacking interactions in enzyme binding.
- Carboxylic acid at position 6: Enhances solubility and hydrogen-bonding capacity, critical for target engagement.
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H13N3O4/c1-8-12(9-3-5-10(22-2)6-4-9)13-16-7-11(15(20)21)14(19)18(13)17-8/h3-7,17H,1-2H3,(H,20,21) |
InChI Key |
VQMIODBPGXVPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-3-(4-methoxyphenyl)pyrazole Precursors
A common route begins with the synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole intermediates, which are then reacted with β-ketoesters or β-diketones to form the pyrazolo[1,5-a]pyrimidine scaffold.
-
- Solvent: Ethanol or toluene.
- Base: Triethylamine or pyridine.
- Temperature: Reflux or microwave-assisted heating.
- Time: Several hours, reduced significantly under microwave irradiation.
Example Reaction:
Methyl 5-amino-3-(4-methoxyphenyl)pyrazole-4-carboxylate condenses with methyl 3-oxopentanoate in the presence of triethylamine, followed by cyclization to yield the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of the methyl ester with lithium hydroxide in THF/water affords the carboxylic acid at position 6.
Use of β-Dicarbonyl Compounds and Malonic Acid Derivatives
- Malonic acid or its activated phosphoric ester derivatives (generated in situ by POCl3 and pyridine) react with 5-amino-3-hetarylpyrazoles to form the carboxylic acid functionality efficiently.
- β-Diketones such as pentane-2,4-dione or ethyl acetoacetate serve as electrophilic partners to introduce keto groups and facilitate ring closure.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to significantly enhance reaction rates and yields in the synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives with 4-methoxyphenyl substituents.
- Advantages:
- Reduced reaction times (minutes instead of hours).
- Higher yields (up to 95% reported).
- Improved regioselectivity and functional group tolerance.
- Typical microwave conditions involve solvent-free or minimal solvent systems, with controlled temperature and power settings.
One-Pot and Two-Step Methods
Recent advances include one-pot protocols combining direct C–H arylation catalyzed by palladium complexes followed by saponification and decarboxylation steps to install the carboxylic acid group efficiently.
- Catalysts: Pd(OAc)2 with ligands such as DavePhos.
- Bases: Cs2CO3.
- Conditions: Microwave irradiation to shorten reaction times and improve yields (~81%).
Reaction Scheme Summary
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde + ethyl acetoacetate | Base (e.g., NaOEt), reflux | Intermediate β-ketoester | 80-90 |
| 2 | Intermediate + hydrazine hydrate | Reflux in ethanol | 5-Amino-3-(4-methoxyphenyl)pyrazole | 75-85 |
| 3 | Pyrazole + β-ketoester or malonic acid derivative | Triethylamine, reflux or microwave | Pyrazolo[1,5-a]pyrimidine core | 85-95 |
| 4 | Ester hydrolysis | LiOH·H2O, THF/water, room temp | Carboxylic acid derivative | 90-95 |
Mechanistic Insights
- The initial condensation forms the pyrazole ring by nucleophilic attack of hydrazine on β-ketoester.
- Cyclocondensation with β-dicarbonyl compounds proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl, followed by ring closure to form the fused bicyclic system.
- The presence of the 4-methoxyphenyl substituent influences electronic properties, enhancing regioselectivity and stability during cyclization.
- Microwave irradiation accelerates the reaction by uniform heating and activation of polar intermediates.
Analytical Characterization Supporting Preparation
- 1H NMR: Aromatic protons of the 4-methoxyphenyl group appear as doublets around δ 6.8–7.3 ppm; methyl groups at δ ~2.5 ppm (C2-methyl) and δ ~3.8 ppm (methoxy); NH protons deshielded at δ 12–14 ppm.
- IR Spectroscopy: Characteristic carbonyl stretches at ~1700 cm⁻¹ (carboxylic acid and pyrimidinone), NH stretches near 3200 cm⁻¹.
- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with C15H13N3O4 (m/z ~312 [M+H]+).
- Purity and Yield: Confirmed by LC-MS and melting point analysis.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Cyclocondensation | Stepwise reaction of pyrazole with β-ketoesters | Well-established, high yield | Longer reaction times, multiple steps |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent, rapid heating | Short reaction time, high yield, regioselective | Requires specialized equipment |
| One-Pot Pd-Catalyzed Arylation + Saponification | Direct C–H arylation followed by hydrolysis | Efficient, fewer purification steps | Catalyst cost, optimization needed |
| Use of Activated Malonic Acid Esters | Enhanced electrophilicity for cyclization | Higher yields, shorter times | Requires handling of POCl3 and pyridine |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group at position 6 enables classical acid-base chemistry. Under basic conditions (e.g., NaOH or KOH), it forms carboxylate salts, enhancing solubility for further functionalization. For example:
This deprotonation is critical for salt formation or participation in nucleophilic acyl substitution reactions.
Cyclocondensation and Ring Functionalization
The pyrazolo[1,5-a]pyrimidine core undergoes cyclocondensation reactions with 1,3-biselectrophiles (e.g., β-enaminones, β-ketonitriles) to form fused heterocycles. Key methodologies include:
Reaction Conditions
For instance, β-haloenones react with the pyrimidine core under copper catalysis to introduce alkynyl groups at position 7 . This regioselectivity is influenced by electron-withdrawing substituents on the aryl ring.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the para and ortho positions due to its electron-donating methoxy group. Reported reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s para position.
-
Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives for enhanced solubility.
Cross-Coupling Reactions
Pd-catalyzed cross-coupling reactions modify the pyrazolo-pyrimidine scaffold. For example:
-
Suzuki-Miyaura : 7-Bromo derivatives react with arylboronic acids to form biaryl systems .
-
Sonogashira : Alkynylation at position 7 using terminal alkynes .
Redox Reactions
-
Oxidation : The methyl group at position 2 can oxidize to a carbonyl under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : The 7-oxo group reduces to a hydroxyl using NaBH₄ or LiAlH₄, forming 7-hydroxy analogs.
Mechanistic Insights
Reactions often proceed via:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the functionalization of pyrazole derivatives. The structural features include a pyrazolo-pyrimidine core that can be modified to enhance biological activity. The presence of the methoxyphenyl group is significant for its interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer activities. For instance, compounds related to 3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 10.5 | Apoptosis induction |
| MCF-7 | 15.2 | Cell cycle arrest |
| MV4-11 | 12.8 | Inhibition of signaling pathways |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies show that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies help elucidate the binding affinity and specificity towards enzymes and receptors involved in disease pathways.
Key Findings:
- The compound shows high binding affinity for protein kinases involved in cancer progression.
- Docking simulations reveal potential interactions with active sites that are critical for enzyme function.
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of similar pyrazolo-pyrimidine derivatives on breast cancer cell lines, indicating a reduction in cell viability by up to 70% at optimal concentrations.
- Antimicrobial Testing : Another study focused on the antimicrobial effects against clinical isolates of Staphylococcus aureus, revealing a significant inhibition zone in disc diffusion assays.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound increases molecular weight and hydrophobicity compared to simpler analogues like 2-methyl-7-oxo-... (CAS 98555-13-6). The methoxy group’s electron-donating nature may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., Cl in Derivative 80).
- Carboxylic Acid vs. Ester : The ethyl ester derivative (CAS 99056-35-6) serves as a prodrug, improving membrane permeability, whereas the carboxylic acid form enhances target binding via ionization .
Stability and Commercial Availability
- Storage : Related compounds (e.g., CAS 197367-75-2) are stored at 2–8°C under dry conditions, indicating sensitivity to moisture and temperature . The target compound’s methoxy group may increase oxidative instability compared to halogenated analogues.
- Market Status : Discontinued products lack commercial availability, limiting further research without custom synthesis .
Biological Activity
The compound 3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of appropriate precursors under various conditions. Recent studies have highlighted microwave-assisted synthesis as an effective method for producing these compounds with higher yields and reduced reaction times compared to conventional methods .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Pyrazolo[1,5-a]pyrimidines are known to exhibit inhibitory effects on enzymes and receptors involved in critical cellular processes. For instance, they can inhibit kinases and other proteins that play roles in cancer progression and inflammation .
Biological Activities
Anticancer Activity
Research indicates that compounds within this class possess significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as the MAPK pathway .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Candida albicans. .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Study : In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, 3-(4-Methoxyphenyl)-2-methyl-7-oxo exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Study : Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting a pyrazole-4-carboxylate precursor with a β-keto ester or amide under reflux in ethanol or toluene. For example, methyl 5-amino-1H-pyrazole-4-carboxylate can be condensed with a β-keto ester derivative (e.g., methyl 3-oxopentanoate) in the presence of triethylamine to form the pyrazolo[1,5-a]pyrimidine core . Post-synthetic modifications, such as hydrolysis of the methyl ester to the carboxylic acid, are achieved using LiOH·H₂O in THF/water . Key intermediates should be characterized by NMR and LCMS to confirm regioselectivity.
Basic: How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
Methodological Answer:
- NMR : Look for characteristic signals:
- Aromatic protons from the 4-methoxyphenyl group (δ ~6.8–7.3 ppm, doublets).
- Methyl groups (δ ~2.5 ppm for C2-methyl; δ ~3.8 ppm for methoxy).
- Deshielded NH protons (δ ~12–14 ppm) due to hydrogen bonding in the dihydropyrimidine ring .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and pyrimidinone) and NH stretches (~3200 cm⁻¹) .
- MS : ESI-MS should show [M+H]⁺ or [M−H]⁻ peaks matching the molecular formula (C₁₆H₁₄N₃O₄⁺: theoretical m/z 312.09) .
Advanced: How can reaction conditions be optimized to improve the yield of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol, but may increase side reactions.
- Catalysis : Additives like acetic acid or p-TsOH can accelerate cyclization by protonating intermediates .
- Temperature Control : Reflux in toluene (110°C) improves regioselectivity over lower-boiling solvents (e.g., ethanol) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted β-keto esters .
Advanced: How do substituents on the pyrazole and pyrimidine rings influence the compound’s reactivity and stability?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-methoxyphenyl group (electron-donating) increases electron density at the pyrimidine ring, enhancing susceptibility to nucleophilic attack at the C6 position .
- Steric Effects : The C2-methyl group hinders planarization of the pyrazole ring, reducing π-stacking interactions and improving solubility in polar solvents .
- Carboxylic Acid Group : Facilitates salt formation (e.g., sodium salts) for improved bioavailability but may complicate purification due to zwitterionic behavior .
Advanced: How can data contradictions in melting points or spectral profiles be resolved?
Methodological Answer:
- Melting Point Discrepancies : Recrystallize the compound from a binary solvent system (e.g., ethanol/DMF) to ensure purity. Compare with literature values from crystallographic data (e.g., Acta Cryst. reports) .
- Spectral Mismatches : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the methoxyphenyl and methyl groups .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or kinases) to model interactions. Focus on hydrogen bonding between the carboxylic acid and active-site residues .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps, identifying nucleophilic/electrophilic sites .
Advanced: How can the compound’s stability under physiological conditions be assessed?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Light/Oxygen Sensitivity : Conduct accelerated stability testing in UV-vis light chambers and under nitrogen vs. air. Use TLC to detect oxidation byproducts (e.g., quinone formation from the methoxyphenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
